Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate is a piperidine derivative functionalized with a thiophene ring and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, enhancing solubility and stability during reactions . This compound is of interest in medicinal chemistry, particularly in the development of central nervous system (CNS)-targeting drugs, as thiophene-containing derivatives are known for blood-brain barrier (BBB) permeability .
Synthetic routes for analogous compounds often involve Grignard or organolithium reagents to introduce aryl or heteroaryl substituents at the 4-position of the piperidine ring. For example, tert-butyl 4-hydroxy-4-(o-tolyl)piperidine-1-carboxylate was synthesized via bromoarene lithiation followed by reaction with tert-butyl 4-oxopiperidine-1-carboxylate, achieving a 99% yield .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-thiophen-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-13(2,3)18-12(16)15-8-6-14(17,7-9-15)11-5-4-10-19-11/h4-5,10,17H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEUZOXYUOEMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as the Suzuki or Stille coupling, using thiophene boronic acids or thiophene stannanes as reagents.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the synthesis of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The table below compares tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate with key analogs:
Key Observations:
- Substituent Effects on Yield : Aromatic substituents like o-tolyl yield higher efficiencies (99%) compared to aliphatic chains (86%), likely due to steric and electronic factors .
- Physical State : Most analogs are solids, with color variations (e.g., light yellow for methoxyphenyl derivatives vs. white for trifluoromethylphenyl derivatives ).
- Functional Groups :
- Thiophene vs. Thiazole : Thiophene (aromatic sulfur) may enhance BBB permeability compared to thiazole (nitrogen-sulfur heterocycle), as seen in CNS-active thiophene carboxamides .
- Fluorinated vs. Methoxy Groups : Trifluoromethyl groups improve metabolic stability and lipophilicity, whereas methoxy groups modulate electronic properties .
Biological Activity
Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate (CAS No. 630119-99-2) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, which may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C14H21NO3S
- Molecular Weight : 283.39 g/mol
- Structure : The structure includes a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a thiophene moiety.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
1. Anticancer Activity
Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain piperidine compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the thiophene ring may contribute to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
2. Neuroprotective Effects
The compound is being explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme associated with cognitive decline. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
3. Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The hydroxy group in the structure may be responsible for its radical-scavenging activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, influencing signaling pathways involved in cell survival and apoptosis.
- Radical Scavenging : The hydroxy group can donate hydrogen atoms, neutralizing free radicals and preventing cellular damage.
Case Studies
Several case studies have documented the effects of piperidine derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the critical safety precautions when handling tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate in laboratory settings?
- Answer : Proper personal protective equipment (PPE) is essential. Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, employ a P95 respirator for minor exposures or an OV/AG/P99 respirator for higher-risk scenarios . Ensure adequate ventilation and avoid skin/eye contact. In case of exposure, follow first-aid protocols: rinse eyes with water for 15 minutes and wash skin with soap and water .
Q. How can researchers confirm the structural identity of this compound?
- Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the piperidine ring, tert-butyl group, and thiophene substituents.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., molecular ion peak at m/z corresponding to ).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl stretch ~3200–3600 cm, carbonyl stretch ~1700 cm) .
Q. What are the recommended storage conditions to ensure compound stability?
- Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Protect from light, moisture, and oxidizing agents. Stability data for similar tert-butyl piperidine derivatives indicate decomposition risks at temperatures >40°C .
Q. What solvents are compatible for recrystallization or purification?
- Answer : Common solvents include ethyl acetate, dichloromethane, or hexane/ethyl acetate mixtures. Column chromatography (silica gel, eluent: gradient of hexane/ethyl acetate) is effective for purification .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Answer : Key parameters include:
- Reaction Temperature : Maintain 0–5°C during nucleophilic addition of thiophene to the piperidine precursor to minimize side reactions.
- Catalyst Selection : Use Lewis acids like BF-etherate to enhance regioselectivity.
- Workup : Neutralize acidic byproducts with aqueous NaHCO to improve yield .
- Data Contradiction Resolution : If literature reports conflicting yields, systematically vary solvent polarity, stoichiometry, and reaction time while monitoring via TLC/HPLC .
Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR peaks)?
- Answer :
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting.
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .
Q. How can the compound’s potential toxicity be assessed preclinically?
- Answer : Conduct tiered assays:
- In Vitro : MTT assay on human cell lines (e.g., HepG2) to screen for cytotoxicity (IC).
- In Vivo : Acute toxicity studies in rodents (OECD 423) to determine LD. Note that limited toxicological data exist for similar compounds, requiring cautious extrapolation .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .
Methodological Guidance for Data Interpretation
- Handling Missing Physicochemical Data : For properties like logP or melting point, use predictive software (e.g., ACD/Labs) or experimentally determine via differential scanning calorimetry (DSC) .
- Ecotoxicity Assessment : Given the lack of environmental data, apply read-across models using structurally similar piperidine derivatives to estimate biodegradation and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
